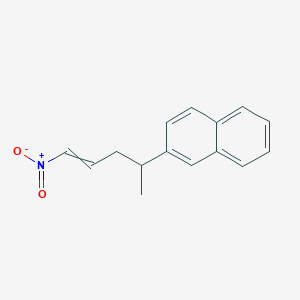

2-(5-Nitropent-4-en-2-yl)naphthalene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(5-Nitropent-4-en-2-yl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a nitro group attached to a pentenyl chain, which is further connected to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Nitropent-4-en-2-yl)naphthalene typically involves the nitration of naphthalene derivatives. One common method is the nitration of 1-nitronaphthalene using nitrogen dioxide (NO2) as the nitration reagent under mild conditions. The reaction is catalyzed by nickel acetate tetrahydrate (Ni(CH3COO)2·4H2O), which enhances the conversion efficiency and selectivity towards the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using nitric acid and sulfuric acid. These processes, however, often face challenges such as low selectivity and the generation of corrosive waste acids. Therefore, more environmentally benign and economical methods, such as the use of nitrogen dioxide and nickel acetate catalysts, are preferred .

Chemical Reactions Analysis

Types of Reactions

2-(5-Nitropent-4-en-2-yl)naphthalene undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for the reduction of the nitro group.

Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride, AlCl3).

Major Products

Oxidation: The major product is the corresponding nitro compound.

Reduction: The major product is the corresponding amino compound.

Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties:

Recent studies have indicated that naphthalene derivatives, including 2-(5-nitropent-4-en-2-yl)naphthalene, exhibit significant anticancer activity. For instance, naphthalene-chalcone hybrids have been synthesized that demonstrate potent inhibitory effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. These compounds often show dual functionality, acting as both anticancer agents and antimicrobial agents, which is particularly beneficial for cancer patients who are susceptible to infections due to immunosuppression during treatment .

Mechanism of Action:

The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. Molecular docking studies suggest that this compound may interact with key proteins involved in the apoptotic pathway, enhancing its efficacy as a therapeutic agent .

Materials Science

Organic Light Emitting Diodes (OLEDs):

The structural features of this compound make it a suitable candidate for applications in OLED technology. Its ability to form stable charge transport layers can enhance the efficiency of light emission in OLEDs. Research has shown that incorporating such naphthalene derivatives into OLED structures can improve device performance by facilitating electron mobility and enhancing light output efficiency .

Photovoltaics:

In addition to OLEDs, this compound can also be explored in the field of photovoltaics. The electron-rich naphthalene structure can be utilized in organic solar cells where it serves as a donor material. Studies indicate that the incorporation of naphthalene derivatives can lead to improved charge separation and increased power conversion efficiency .

Organic Synthesis

Building Blocks for Complex Molecules:

this compound serves as a valuable intermediate in organic synthesis. Its functional groups allow for various chemical modifications, making it an ideal precursor for synthesizing more complex organic molecules. For example, it can be used in the synthesis of polyfunctionalized homoallylic alcohols, which are important in pharmaceuticals and agrochemicals .

Reactivity Studies:

Research has shown that derivatives of this compound can participate in various chemical reactions, including nucleophilic substitutions and cycloadditions. The presence of the nitro group enhances its reactivity, allowing for diverse synthetic pathways that can lead to the development of new materials with tailored properties .

Table 1: Anticancer Activity of Naphthalene Derivatives

| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | 7.835 | Induction of apoptosis |

| Naphthalene-chalcone Hybrid | MCF-7 | 10.500 | Inhibition of VEGFR-2 |

| Naphthalene Derivative | HeLa | 15.200 | Cell cycle arrest |

Table 2: Applications in Materials Science

| Application | Compound Role | Performance Improvement |

|---|---|---|

| OLEDs | Charge transport layer | Increased light output efficiency |

| Organic Solar Cells | Donor material | Enhanced power conversion efficiency |

| Photonic Devices | Light-emitting component | Improved stability and performance |

Mechanism of Action

The mechanism of action of 2-(5-Nitropent-4-en-2-yl)naphthalene involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. These interactions can lead to various biological effects, including the modulation of enzyme activity and the generation of reactive oxygen species (ROS) .

Comparison with Similar Compounds

Similar Compounds

2-Nitronaphthalene: A similar compound with a nitro group attached directly to the naphthalene ring.

1-Nitronaphthalene: Another nitroaromatic compound with the nitro group at a different position on the naphthalene ring.

2-Naphthalenesulfonic acid: A compound with a sulfonic acid group attached to the naphthalene ring.

Uniqueness

2-(5-Nitropent-4-en-2-yl)naphthalene is unique due to the presence of a pentenyl chain connecting the nitro group to the naphthalene ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

2-(5-Nitropent-4-en-2-yl)naphthalene, a compound with the molecular formula C15H15NO2, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, synthesizing data from various studies and highlighting its implications for future research.

The compound features a naphthalene backbone substituted with a nitroalkene group, which is known to influence its reactivity and biological properties. The presence of the nitro group is significant, as it can participate in various chemical reactions and may enhance biological activity through mechanisms such as electrophilic attack or radical formation.

Antimicrobial Properties

Recent studies have indicated that nitro-substituted compounds exhibit notable antimicrobial activity. For instance, derivatives of nitro compounds have been evaluated for their efficacy against various bacterial strains, including Mycobacterium tuberculosis. Although specific data on this compound is limited, related compounds show promising results in inhibiting bacterial growth at low concentrations, suggesting potential utility in developing new antimicrobial agents .

Cytotoxicity and Selectivity

The cytotoxic effects of nitroaromatic compounds can vary widely depending on their structure. In general, compounds with a nitro group can exhibit cytotoxicity against cancer cell lines while maintaining lower toxicity in normal cells. For instance, studies have shown that certain nitro derivatives possess high selectivity indices, indicating their potential as chemotherapeutic agents with reduced side effects . Further research is needed to establish the specific cytotoxic profile of this compound.

Inhibition of Enzymatic Activity

Nitro compounds have been investigated for their ability to inhibit enzymes linked to various diseases. For example, some studies have focused on the inhibition of glucosidases and other enzymes involved in metabolic pathways. The structural characteristics of this compound may allow it to interact with these enzymes, potentially leading to therapeutic applications in conditions like diabetes .

Synthesis and Evaluation

A series of studies have synthesized related compounds to evaluate their biological activities. For example, a study synthesized several nitro derivatives and assessed their antitubercular activity against Mycobacterium tuberculosis H37Rv. The most potent compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than 1 μM, showcasing the potential of nitro-substituted naphthalenes in drug development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of nitro compounds. Modifications to the naphthalene ring or the nitroalkene moiety can significantly impact their efficacy and safety profiles. Research has indicated that specific substitutions can enhance selectivity towards target cells while minimizing off-target effects .

Data Table: Summary of Biological Activities

Properties

CAS No. |

915312-41-3 |

|---|---|

Molecular Formula |

C15H15NO2 |

Molecular Weight |

241.28 g/mol |

IUPAC Name |

2-(5-nitropent-4-en-2-yl)naphthalene |

InChI |

InChI=1S/C15H15NO2/c1-12(5-4-10-16(17)18)14-9-8-13-6-2-3-7-15(13)11-14/h2-4,6-12H,5H2,1H3 |

InChI Key |

HCOLPDQILDWPNX-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC=C[N+](=O)[O-])C1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.